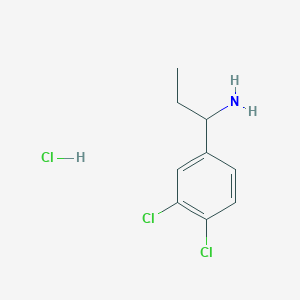

7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” contains a trifluoromethyl group (-CF3), a benzopyran ring, and a carboxylic acid group (-COOH). The trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced to molecules through various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT . These techniques can provide information about the compound’s vibrational properties, electronic structure, and molecular geometry .Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various chemical reactions. For instance, it can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and functional groups. For example, the trifluoromethyl group is known for its significant electronegativity .Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,5-trifluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "methanol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2,4,5-trifluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(2,4,5-trifluorophenyl)-3-oxobutanoate.", "Step 2: Hydrolysis of ethyl 2-(2,4,5-trifluorophenyl)-3-oxobutanoate with sulfuric acid and sodium hydroxide to form 2-(2,4,5-trifluorophenyl)-3-hydroxybutanoic acid.", "Step 3: Oxidation of 2-(2,4,5-trifluorophenyl)-3-hydroxybutanoic acid with hydrogen peroxide and acetic acid to form 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.", "Step 4: Purification of the product by washing with sodium bicarbonate, drying with magnesium sulfate, and recrystallization from a mixture of methanol and diethyl ether.", "Step 5: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

Numéro CAS |

1956332-20-9 |

Formule moléculaire |

C11H9F3O3 |

Poids moléculaire |

246.2 |

Pureté |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.